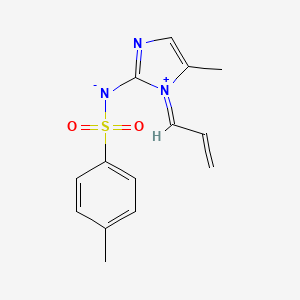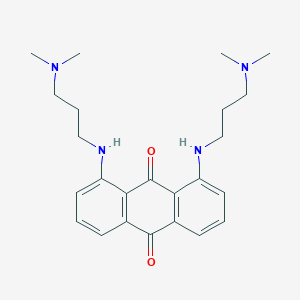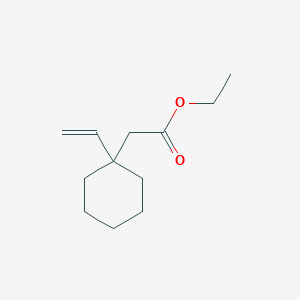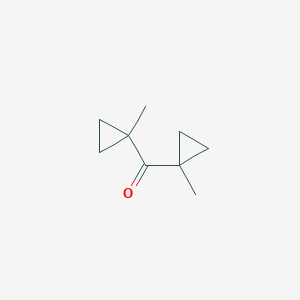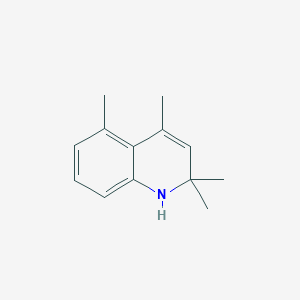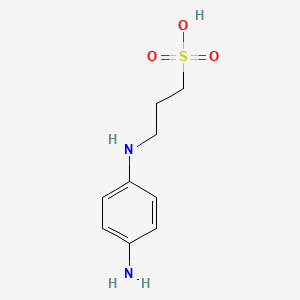
3-(4-Aminoanilino)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminoanilino)propane-1-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of aniline and sulfonic acid, characterized by the presence of an amino group attached to the benzene ring and a sulfonic acid group attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminoanilino)propane-1-sulfonic acid typically involves the reaction of 4-nitroaniline with 1,3-propane sultone. The process begins with the reduction of 4-nitroaniline to 4-aminoaniline, followed by its reaction with 1,3-propane sultone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the sulfonic acid group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminoanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Aminoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
3-Amino-1-propanesulfonic acid: A compound with similar structural features but different functional groups.
Uniqueness
3-(4-Aminoanilino)propane-1-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71526-68-6 |
|---|---|
Molekularformel |
C9H14N2O3S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
3-(4-aminoanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7,10H2,(H,12,13,14) |
InChI-Schlüssel |
RZVXUXFKLPCCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
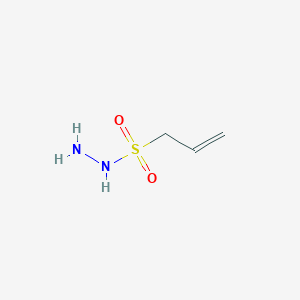
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)
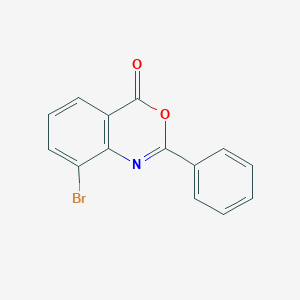


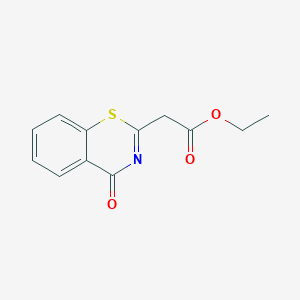
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
